molecular formula C21H25N3O4S B2878526 Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate CAS No. 1428365-52-9

Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate

Cat. No. B2878526
CAS RN: 1428365-52-9
M. Wt: 415.51
InChI Key: BMHFCJKGVTXQNY-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate” is a complex organic compound. It contains several functional groups including a methyl ester, an amide, a secondary amine, and a thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (thiophene ring). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, the secondary amine could participate in reactions with electrophiles, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester might increase its solubility in polar solvents .

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate” would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it might be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

methyl 4-[[2-oxo-2-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-21(27)16-4-6-17(7-5-16)23-20(26)19(25)22-10-13-24-11-8-15(9-12-24)18-3-2-14-29-18/h2-7,14-15H,8-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFCJKGVTXQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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